molecular formula C18H28N2O4 B2669286 2,3-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 953930-35-3

2,3-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2669286
CAS No.: 953930-35-3
M. Wt: 336.432
InChI Key: PLICXKQLNPAXKX-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with methoxy groups and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 1-(2-methoxyethyl)piperidine.

    Amide Formation: The carboxylic acid group of 2,3-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 1-(2-methoxyethyl)piperidine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.

    Reduction: Formation of 2,3-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Lacks the piperidine moiety and has different chemical properties.

    N-(4-Piperidinylmethyl)benzamide: Lacks the methoxy groups on the benzamide ring.

    2,3-Dimethoxy-N-methylbenzamide: Has a methyl group instead of the piperidine moiety.

Uniqueness

2,3-Dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of both methoxy groups and the piperidine moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,3-dimethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-22-12-11-20-9-7-14(8-10-20)13-19-18(21)15-5-4-6-16(23-2)17(15)24-3/h4-6,14H,7-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLICXKQLNPAXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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